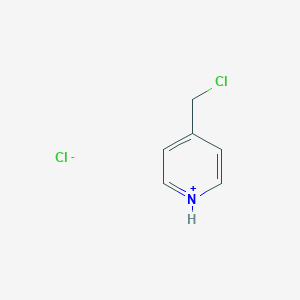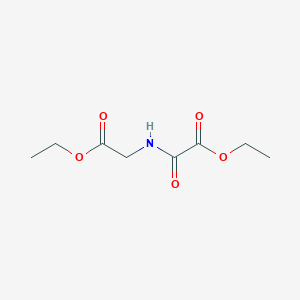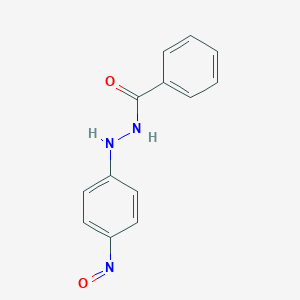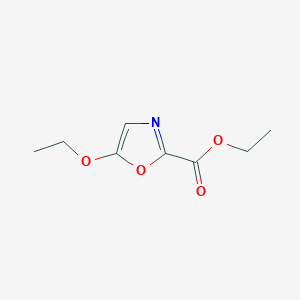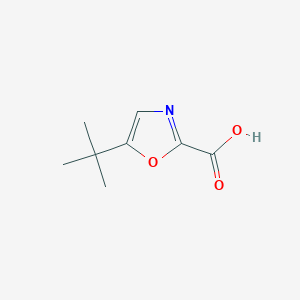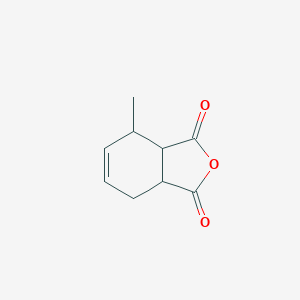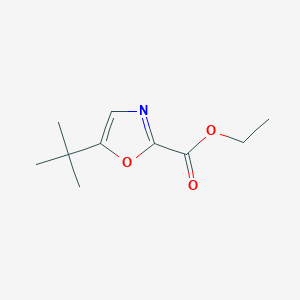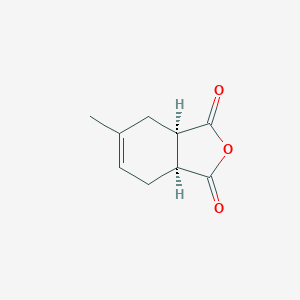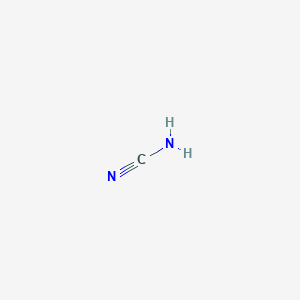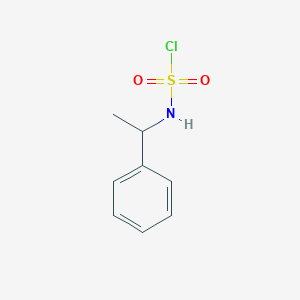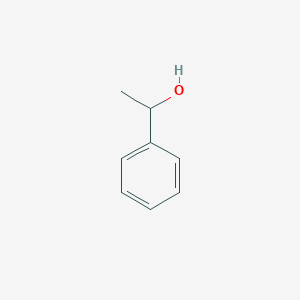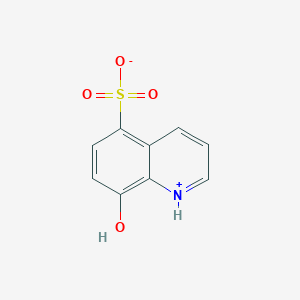
8-羟基喹啉-5-磺酸
描述
8-Hydroxyquinoline-5-sulfonic acid is an organic compound with the molecular formula C9H7NO4S. It is a derivative of 8-hydroxyquinoline, where a sulfonic acid group is attached at the 5-position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
科学研究应用
8-Hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the formation of metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the production of dyes, fluorescent materials, and as a reagent for the detection of trace metals.
作用机制
Target of Action
8-Hydroxyquinoline-5-sulfonic acid is primarily used as a reagent for the determination of trace metals . It interacts with these metal ions, making it a valuable tool in analytical chemistry .
Mode of Action
The compound acts as a chelating agent, binding to metal ions through the oxygen atoms in its hydroxy and sulfonic acid groups . This interaction results in the formation of stable complexes, which can be detected and quantified .
Biochemical Pathways
Its ability to form complexes with metal ions suggests that it may interfere with metal-dependent enzymatic reactions and other biological processes that require metal cofactors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Hydroxyquinoline-5-sulfonic acid is limited. Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological context and the presence of other compounds.
Result of Action
The primary result of the action of 8-Hydroxyquinoline-5-sulfonic acid is the formation of stable complexes with metal ions . These complexes can be used for the detection and quantification of trace metals . The compound’s interaction with metal ions may also have effects at the molecular and cellular levels, potentially influencing metal-dependent biological processes .
Action Environment
The action of 8-Hydroxyquinoline-5-sulfonic acid can be influenced by various environmental factors. For example, its chelating activity may be affected by the pH of the solution, the presence of other chelating agents, and the concentration of metal ions . Furthermore, its stability and efficacy may be influenced by temperature and other physical conditions .
生化分析
Biochemical Properties
It is known that 8-Hydroxyquinoline and its derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
8-Hydroxyquinoline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that 8-Hydroxyquinoline and its derivatives can interact with various enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of 8-hydroxyquinoline-5-sulfonic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of sulfuric acid to 8-hydroxyquinoline, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: 8-Hydroxyquinoline-5-sulfonic acid can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
相似化合物的比较
8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less water-soluble but still a potent chelating agent.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5-position, altering its chemical properties and biological activity.
8-Hydroxyquinoline-5-carboxylic acid: Has a carboxylic acid group instead of a sulfonic acid group, affecting its solubility and reactivity.
Uniqueness: 8-Hydroxyquinoline-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its water solubility and allows for specific interactions with metal ions. This makes it particularly useful in applications where water solubility and strong metal chelation are required.
属性
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFHDKSYGVKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041542 | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS] | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
84-88-8, 283158-18-9 | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxyquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Z193G3L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: HQS primarily interacts with its targets through chelation. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating to metal ions through its phenolic oxygen and ring nitrogen. This chelation can have various downstream effects depending on the metal ion and the context.
- Metal ion sequestration: HQS can selectively bind and remove metal ions from solutions. This property is exploited in analytical techniques for metal ion detection and quantification, as well as in water treatment for heavy metal removal. [, , , , ]
- Fluorescence enhancement/quenching: Upon complexation with certain metal ions, HQS exhibits enhanced fluorescence, enabling sensitive detection of these ions. Conversely, the presence of other molecules or ions can quench the fluorescence of metal-HQS complexes, providing a means to detect those specific analytes. [, , , ]
- Modification of material properties: When incorporated into materials like polymers or nanoparticles, HQS can impart desirable properties, such as antibacterial activity, antifungal activity, and antitumor activity. These properties are often attributed to the ability of HQS and its metal complexes to interact with biological systems. []
A:
- Spectroscopic data:
- UV-Vis: HQS exhibits characteristic absorption bands in the ultraviolet-visible region, which are sensitive to pH and metal ion complexation. [, , ]
- IR: Infrared spectroscopy reveals characteristic peaks corresponding to the various functional groups present in HQS, including O-H, N-H, C=O, and S=O stretching vibrations. [, ]
- NMR: Proton and carbon NMR spectra provide detailed information about the structure and environment of the different atoms in the HQS molecule. []
A: HQS demonstrates compatibility with various materials, including polymers like poly(vinyl alcohol) and chitosan, as well as inorganic materials like titanium dioxide. [, ] This versatility allows for its incorporation into diverse applications, such as electrospun fibers for wound dressings or surface-modified TiO2 for photocatalysis.
A: While HQS itself is not a catalyst, its metal complexes can exhibit catalytic activity. For instance, the cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex (CoII(HQS)2) can catalyze the generation of reactive oxygen species, enhancing chemiluminescence reactions. []
A: Yes, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to investigate the photophysical properties of HQS. These studies provide insights into the electronic transitions responsible for HQS's absorption and emission spectra and help understand its behavior as a function of pH. []
A: Modifications to the HQS structure can significantly impact its activity and properties. For example, substituting the 8-hydroxyquinoline ring with different groups can alter its metal ion selectivity and fluorescence properties. [, , , , ]
A: While HQS exhibits inherent stability, specific formulation strategies can be employed to further improve its stability, solubility, or bioavailability. For example, incorporating HQS into polymeric matrices or nanoparticles can enhance its stability and control its release profile. [, ]
ANone: Various analytical methods are employed to characterize and quantify HQS, including:
- Spectrophotometry: Utilizes the characteristic UV-Vis absorption bands of HQS and its metal complexes for quantification. [, , , , , , ]
- Fluorometry: Leverages the fluorescence properties of HQS, particularly in its complexed form, for sensitive detection. [, , , , , ]
- Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify HQS and its metal complexes in complex mixtures. [, , ]
- Electrochemical methods: Electrodes modified with HQS can be used for the voltammetric determination of various analytes. []
A: Yes, depending on the specific application, various alternatives and substitutes for HQS exist. These alternatives often involve molecules with similar chelating properties or those capable of forming fluorescent complexes with metal ions. The choice of an alternative depends on factors such as cost, performance, and environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


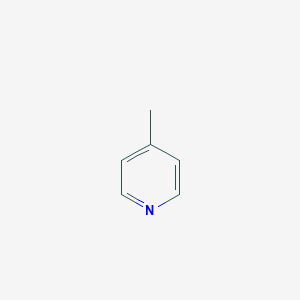
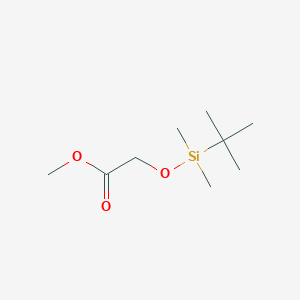
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
